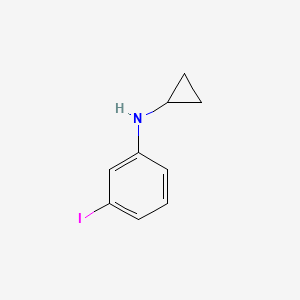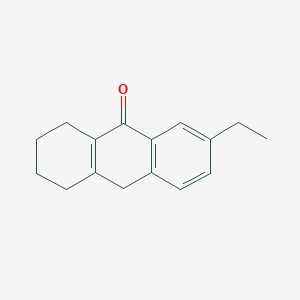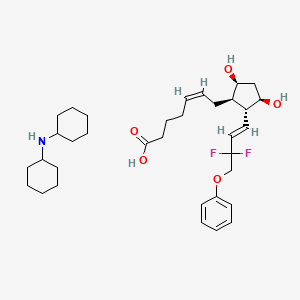
Tafluprost acid Dicyclohexylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tafluprost acid Dicyclohexylamine salt is a derivative of Tafluprost, a prostaglandin analogue used primarily in the treatment of open-angle glaucoma and ocular hypertension. Tafluprost acid is the active metabolite of Tafluprost, and its Dicyclohexylamine salt form is often used to enhance its stability and solubility for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The process includes oxidation, condensation, fluorination, deprotection, reduction, recondensation, esterification, and refining . One method involves the use of DIBAL-H reduction, Wittig reaction, and esterification reaction, achieving a high purity product .
Industrial Production Methods
Industrial production of Tafluprost acid Dicyclohexylamine salt typically involves large-scale preparation techniques. These methods often use reverse-phase and normal-phase preparation column purification technology, along with molecular group evacuation technology to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tafluprost acid Dicyclohexylamine salt undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with others, such as fluorination.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous potassium carbonate, acetic acid, and ethyl acetate. Reaction conditions often involve controlled temperatures and pH adjustments to optimize yields .
Major Products Formed
The major products formed from these reactions include Tafluprost acid and its various ester and amide derivatives, which are used for different therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Tafluprost acid Dicyclohexylamine salt has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the synthesis of other prostaglandin analogues.
Biology: Studied for its effects on cellular pathways and receptor binding.
Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical formulations.
Wirkmechanismus
Tafluprost acid acts as a selective agonist at the prostaglandin F receptor, which increases the outflow of aqueous fluid from the eyes, thereby lowering intraocular pressure. This mechanism is crucial for its effectiveness in treating glaucoma and ocular hypertension . The compound also affects retinal circulation and smooth muscle relaxation in the ciliary artery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Latanoprost
- Travoprost
- Bimatoprost
Comparison
Tafluprost acid Dicyclohexylamine salt is unique due to its high affinity for the prostaglandin F receptor, approximately 12 times higher than that of the carboxylic acid of latanoprost . This higher affinity results in more effective intraocular pressure reduction with potentially fewer side effects .
Conclusion
This compound is a significant compound in the field of ophthalmology, offering effective treatment for glaucoma and ocular hypertension. Its unique chemical properties and high receptor affinity make it a valuable tool in both research and clinical applications.
Eigenschaften
Molekularformel |
C34H51F2NO5 |
|---|---|
Molekulargewicht |
591.8 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H28F2O5.C12H23N/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28);11-13H,1-10H2/b6-1-,13-12+;/t17-,18-,19+,20-;/m1./s1 |
InChI-Schlüssel |
LYIHMKILHAQPLZ-BEGSZMDESA-N |
Isomerische SMILES |
C1CCC(CC1)NC2CCCCC2.C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CC=CC=C2)(F)F)C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
C1CCC(CC1)NC2CCCCC2.C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


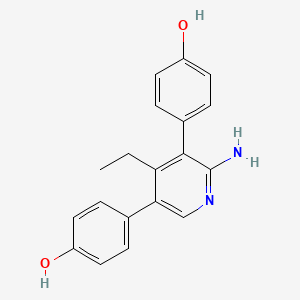
![tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B12963675.png)

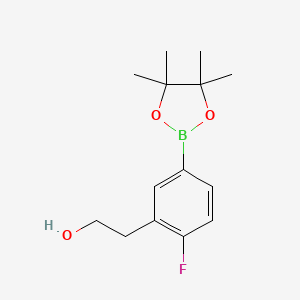
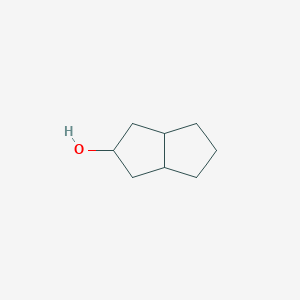
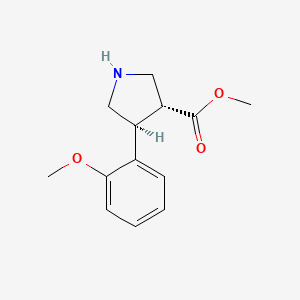
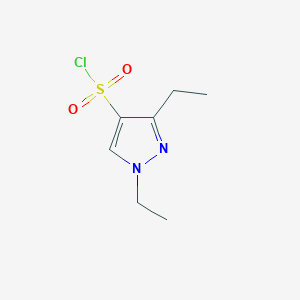
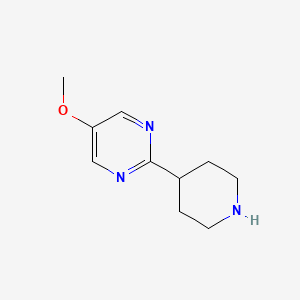
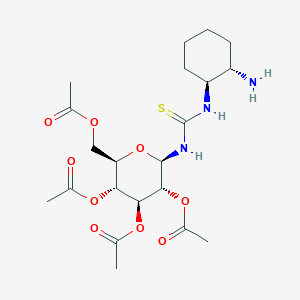
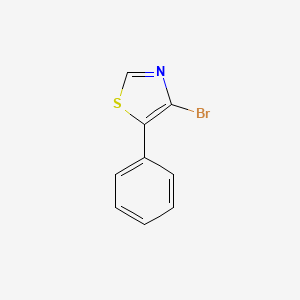
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)

